molecular formula C11H17N3O2 B13548774 Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate

Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate

Cat. No.: B13548774
M. Wt: 223.27 g/mol
InChI Key: ONLAJSBJTVFYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate is a synthetic organic compound that features both cyclopropylamino and imidazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the alkylation of an imidazole derivative with a suitable alkyl halide, followed by the introduction of the cyclopropylamino group through nucleophilic substitution. The final esterification step involves the reaction of the intermediate with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the cyclopropylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The cyclopropylamino group may enhance the compound’s binding affinity and specificity, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(cyclopropylamino)-4-(1h-pyrazol-1-yl)butanoate
  • Methyl 2-(cyclopropylamino)-4-(1h-triazol-1-yl)butanoate
  • Methyl 2-(cyclopropylamino)-4-(1h-pyridyl-1-yl)butanoate

Uniqueness

Methyl 2-(cyclopropylamino)-4-(1h-imidazol-1-yl)butanoate is unique due to the presence of both the cyclopropylamino and imidazolyl groups, which confer specific chemical and biological properties. The imidazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, while the cyclopropylamino group can enhance the compound’s stability and reactivity.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-(cyclopropylamino)-4-imidazol-1-ylbutanoate

InChI

InChI=1S/C11H17N3O2/c1-16-11(15)10(13-9-2-3-9)4-6-14-7-5-12-8-14/h5,7-10,13H,2-4,6H2,1H3

InChI Key

ONLAJSBJTVFYHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=CN=C1)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.